Enantiomeric Identity: (R) vs. (S) vs. Racemate
The (R)-enantiomer (CAS 1641033-80-8) and the (S)-enantiomer (CAS 1640848-99-2, as HCl salt) possess identical molecular formulas (C₆H₁₁N₃O) but opposite absolute configurations at the C2 stereocenter. The racemic mixture (CAS 1523376-59-1) contains both enantiomers in a 1:1 ratio. In the context of pyrazolyl-β-amino alcohols, enantiomerically pure forms have been shown to yield distinct biological outcomes that racemates do not recapitulate, consistent with the general principle that enantiomers can differ in target binding by orders of magnitude [1][2]. The racemic mixture is commercially available at 95–97% chemical purity with no enantiomeric excess specification, effectively containing up to 50% of the undesired enantiomer .
| Evidence Dimension | Enantiomeric purity (ee%) |
|---|---|
| Target Compound Data | Single (R)-enantiomer; typical vendor purity ≥95% (chemical); enantiomeric purity not routinely reported by vendors |
| Comparator Or Baseline | Racemate (CAS 1523376-59-1): 0% ee by definition; (S)-enantiomer (CAS 1640848-99-2): opposite configuration |
| Quantified Difference | Theoretical 100% ee for single enantiomer vs. 0% ee for racemate; no quantitative activity difference data available for this specific compound |
| Conditions | Chiral pool procurement context; no head-to-head biological assay data identified for this specific compound |
Why This Matters
In drug discovery, the wrong enantiomer can be inactive or toxic; procurement of the defined (R)-enantiomer ensures that observed biological activity originates from the intended stereoisomer rather than a minor enantiomeric impurity.
- [1] Cabré, A., Verdaguer, X., & Riera, A. (2022). Reaction between hydrazines and chiral α-acetylenic ketones: synthesis of novel enantiomerically pure pyrazolyl-β-amino alcohols. Tetrahedron: Asymmetry, 13(2), 219-226. View Source
- [2] Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing... Only Different. Toxicological Sciences, 110(1), 4-30. Class-level review establishing that enantiomers can display >100-fold differences in biological activity. View Source
